2,3,4-Trifluorotoluene
Overview
Description
2,3,4-Trifluorotoluene is an organic compound with the molecular formula CH₃C₆H₂F₃. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of three fluorine atoms attached to the benzene ring, specifically at the 2, 3, and 4 positions, along with a methyl group at the 1 position. This unique structure imparts distinct chemical properties to this compound, making it valuable in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: In laboratory settings, 2,3,4-Trifluorotoluene can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The general reaction is as follows: [ \text{PhX} + \text{CF}_3\text{I} \rightarrow \text{PhCF}_3 ] where X can be iodine or bromine .
Industrial Production Methods: On an industrial scale, this compound is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor. The reaction proceeds as follows: [ \text{PhCCl}_3 + 3 \text{HF} \rightarrow \text{PhCF}_3 + 3 \text{HCl} ] This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylbenzaldehyde.
Reduction: Reduction reactions can convert it to trifluoromethylbenzene.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Trifluoromethylbenzaldehyde
Reduction: Trifluoromethylbenzene
Substitution: Various substituted trifluorotoluenes depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trifluorotoluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1,2,3-trifluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPEHJWTXCLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049436 | |
Record name | 2,3,4-Trifluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193533-92-5 | |
Record name | 2,3,4-Trifluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2,3,4-trifluorotoluene in a corona discharge environment?
A1: Research by [] investigated the behavior of this compound when subjected to a corona discharge. Using a specialized experimental setup involving a corona excited supersonic expansion and a long-path monochromator, the researchers observed a vibronically well-resolved emission spectrum in the visible region. Analysis of this spectrum revealed the formation of difluorobenzyl radicals. The study proposes a mechanism where the energy from the corona discharge leads to the cleavage of a C-F bond in this compound, resulting in the formation of these difluorobenzyl radicals.
Q2: Why is understanding the formation of difluorobenzyl radicals from this compound significant?
A2: Understanding the formation and behavior of radicals like difluorobenzyl is crucial in various scientific fields. These transient species play a vital role as intermediates in many chemical reactions. [] By studying their formation mechanisms, scientists can gain insights into reaction pathways, kinetics, and potential applications in areas like materials science or atmospheric chemistry.
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